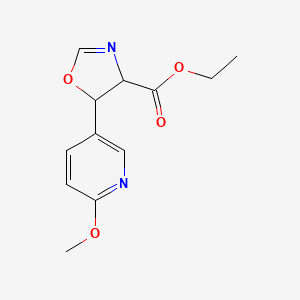
Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxypyridine-3-carboxylic acid with ethyl oxalyl chloride to form the corresponding ethyl ester. This intermediate is then subjected to cyclization with an appropriate amine to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced oxazole derivatives, and substituted ester derivatives, each with potential unique biological activities .
Applications De Recherche Scientifique
Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic derivatives with pyridine and oxazole rings, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrrolopyrazine derivatives: Exhibiting antimicrobial and antiviral activities.
Uniqueness
Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H14N2O4 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c1-3-17-12(15)10-11(18-7-14-10)8-4-5-9(16-2)13-6-8/h4-7,10-11H,3H2,1-2H3 |
Clé InChI |
BIRYPGWDANUEOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(OC=N1)C2=CN=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




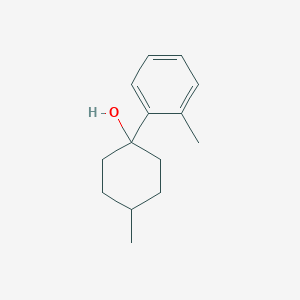
![2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13241158.png)

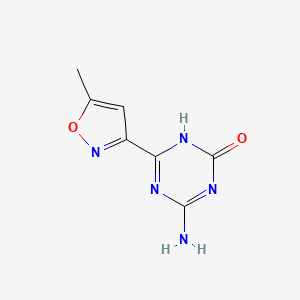
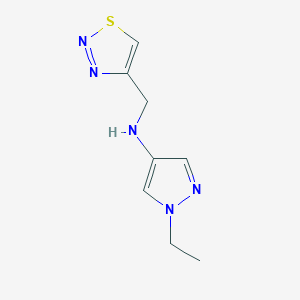
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13241186.png)
![{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241198.png)

![Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13241206.png)
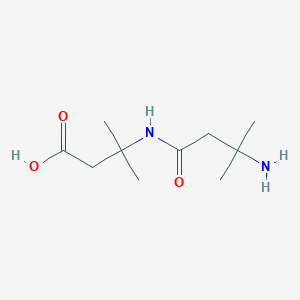

![4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one](/img/structure/B13241217.png)
